N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide is a complex organic compound that features a pyrrole ring, a pyridazine ring, and a picolinamide moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules .
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-5-1-2-8-17-13)19-10-9-18-14-6-7-15(21-20-14)22-11-3-4-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUYQNKIEMMQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by Cs2CO3/DMSO to form the desired pyrrolo[1,2-a]pyrazine derivatives.
Chemical Reactions Analysis
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine ring and have diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which contribute to its distinct biological and chemical properties.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrole moiety, a pyridazine ring, and a picolinamide group, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂. The compound features multiple functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.37 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 2.5 |
This compound exhibits its biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain pathogens.
Anticancer Properties
Research indicates that this compound may demonstrate anticancer activity by targeting cyclin-dependent kinases (CDKs). A study involving structural modifications led to the development of derivatives that effectively inhibited CDK4/6, which are critical for cell cycle regulation in cancer cells .
Antimicrobial Effects
The compound has shown potential antibacterial activity against various strains of bacteria. In vitro assays indicated that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes.
Case Study 1: CDK Inhibition
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the effectiveness of this compound as a CDK inhibitor. The results demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls, highlighting its potential as an anticancer agent .
Case Study 2: Antibacterial Activity
In another study, the antibacterial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, suggesting strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
